4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI)
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Overview
Description
4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) is a chemical compound with the molecular formula C7H11NO2. It is also known by its IUPAC name, 1-morpholin-4-ylprop-2-en-1-one. This compound is characterized by the presence of a morpholine ring attached to a propenyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) typically involves the reaction of morpholine with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
On an industrial scale, the production of 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) involves continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted morpholine derivatives
Scientific Research Applications
4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and other materials due to its reactive functional groups
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propenyl group allows for additional interactions with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Oxo-2-propenyl)morpholine
- 4-Acryloylmorpholine
- 4-(2-Methyl-1-propenyl)morpholine
Uniqueness
4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) is unique due to its combination of a morpholine ring and a propenyl group, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for diverse applications in chemistry, biology, and industry .
Properties
CAS No. |
813433-69-1 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-prop-2-enylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8-6-11-5-4-9(8)7-10/h2,7-8H,1,3-6H2 |
InChI Key |
AYULBEHSWFDFBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1COCCN1C=O |
Origin of Product |
United States |
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